An In-depth Technical Guide to 4-Bromoanisole-¹³C₆: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromoanisole-¹³C₆: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Bromoanisole-¹³C₆. While specific experimental data for the ¹³C₆ isotopically labeled compound is limited, this document extrapolates from the well-documented properties of its unlabeled analogue, 4-bromoanisole (B123540). The primary distinctions for the ¹³C₆ variant lie in its molecular weight and its unique spectroscopic signature, particularly in mass spectrometry and ¹³C NMR.
Core Chemical Properties
4-Bromoanisole-¹³C₆ is a stable, isotopically labeled version of 4-bromoanisole, a colorless liquid with a pleasant odor.[1] It is primarily used as a synthetic intermediate in organic chemistry and as an internal standard in analytical applications, particularly in mass spectrometry-based assays where its distinct mass allows for precise quantification.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-bromoanisole. The molecular weight has been adjusted for the ¹³C₆ isotopologue. Other properties are expected to be very similar to the unlabeled compound.
| Property | Value | Source |
| Molecular Formula | ¹³C₆C₁H₇BrO | N/A |
| Molecular Weight | 193.07 g/mol | Calculated |
| Appearance | Clear to slightly yellow liquid | [2] |
| Melting Point | 9 - 10 °C | [3][4] |
| Boiling Point | 223 °C at 760 mmHg | [3] |
| Density | 1.490 g/mL | |
| Flash Point | 94 °C | |
| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, and chloroform. |
Molecular Structure and Spectroscopic Data
Structurally, 4-Bromoanisole-¹³C₆ consists of a benzene (B151609) ring in which all six carbon atoms are the ¹³C isotope. A methoxy (B1213986) group (-OCH₃) and a bromine atom are attached at the para positions (1 and 4 positions) of this ring. The IUPAC name for the unlabeled compound is 1-bromo-4-methoxybenzene.
Spectroscopic Profile
The isotopic labeling of the aromatic ring in 4-Bromoanisole-¹³C₆ leads to distinct spectroscopic characteristics.
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Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +6 m/z units compared to unlabeled 4-bromoanisole due to the six ¹³C atoms. This makes it an excellent internal standard for quantitative MS studies.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be similar to that of the unlabeled compound, showing signals for the methoxy protons and the aromatic protons. However, the coupling patterns of the aromatic protons will be significantly altered due to the strong one-bond and two-bond couplings to the ¹³C atoms in the ring.
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¹³C NMR: The ¹³C NMR spectrum will be dramatically different. All six aromatic carbon signals will be present and will exhibit complex splitting patterns due to ¹³C-¹³C coupling, providing detailed information about the carbon framework.
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The following is a logical diagram illustrating the key structural features and their influence on the chemical properties.
Caption: Relationship between the structure of 4-Bromoanisole-¹³C₆ and its properties.
Experimental Protocols
Synthesis of 4-Bromoanisole via Bromination of Anisole (B1667542)
This protocol is adapted from established chemical synthesis procedures.
Materials:
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Anisole
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Bromine
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Diethyl ether
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Dilute sodium hydroxide (B78521) solution
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Anhydrous calcium chloride
Equipment:
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Round bottom flask
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Dropping funnel
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Reflux condenser
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Heating mantle
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Separatory funnel
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Distillation apparatus
Procedure:
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Place 22 g (0.2 mol) of anisole into a round bottom flask equipped with a dropping funnel and a reflux condenser.
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Heat the flask to a gentle boil.
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Slowly add 32 g (0.2 mol) of bromine from the dropping funnel at a rate that allows the bromine color to disappear after each drop.
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After the addition is complete, continue heating for an additional 15 minutes.
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Cool the reaction mixture and add 100 mL of diethyl ether.
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Transfer the ether solution to a separatory funnel and wash it with a dilute sodium hydroxide solution, followed by water.
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Dry the ether layer over anhydrous calcium chloride and then filter.
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Remove the diethyl ether by distillation.
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Distill the residue, collecting the fraction boiling at 213-223 °C to obtain 4-bromoanisole.
The following diagram illustrates the general workflow for this synthesis.
